molecular formula C7H11N3 B059258 3-Cyclopentyl-1H-1,2,4-triazole CAS No. 1210317-84-2

3-Cyclopentyl-1H-1,2,4-triazole

Cat. No.: B059258
CAS No.: 1210317-84-2
M. Wt: 137.18 g/mol
InChI Key: ZINKSVIPXHPJIU-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1H-1,2,4-triazole is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1H-1,2,4-triazole typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with formic acid and ammonium formate under reflux conditions to yield this compound . The reaction conditions include:

    Temperature: Reflux

    Solvent: Formic acid

    Catalyst: Ammonium formate

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to enhance the efficiency and yield of the synthesis process. The use of microwave irradiation and mechanochemical methods has also been explored to reduce reaction times and improve atom economy .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using hydrazine or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Hydrazine, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

3-Cyclopentyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: Another isomer of triazole with different nitrogen atom arrangement.

    1,3,4-Triazole: Contains nitrogen atoms at different positions in the ring.

    Fluconazole: A triazole derivative used as an antifungal agent.

Uniqueness

3-Cyclopentyl-1H-1,2,4-triazole is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and interaction with biological targets compared to other triazole derivatives .

Biological Activity

3-Cyclopentyl-1H-1,2,4-triazole is a member of the triazole family, which is known for its diverse biological activities. Triazoles have gained significant attention in medicinal chemistry due to their ability to interact with various biological targets and exhibit a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

The chemical structure of this compound features a five-membered ring containing three nitrogen atoms. The presence of the cyclopentyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets. The mechanism of action typically involves the formation of hydrogen bonds and other non-covalent interactions with specific enzymes or receptors, modulating their activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : The triazole moiety is known to inhibit ergosterol biosynthesis in fungi, which is crucial for cell membrane integrity. Studies have shown that compounds with the triazole ring can outperform traditional antifungal agents like fluconazole against Candida albicans .
  • Antibacterial Activity : this compound has been evaluated for its antibacterial efficacy against various strains. In vitro studies demonstrated that certain derivatives exhibited lower minimum inhibitory concentration (MIC) values compared to standard antibiotics like ciprofloxacin and vancomycin .

Anticancer Activity

The anticancer potential of triazoles has been extensively studied. For example:

  • Cell Proliferation Inhibition : Compounds derived from this compound have shown antiproliferative effects in several cancer cell lines. In one study, derivatives demonstrated IC50 values in the low micromolar range against leukemia cell lines .
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis through caspase activation and cell cycle arrest in the G1 phase .

Research Findings and Case Studies

StudyCompoundTargetFindings
This compoundCandida albicansSignificant antifungal activity observed; superior to fluconazole.
Derivatives of 3-CyclopentylLeukemia cellsInduced apoptosis; IC50 values < 10 µM in K562 cells.
Various 1,2,4-triazolesGram-positive/negative bacteriaExhibited potent antibacterial activity; MIC values lower than standard antibiotics.

Properties

IUPAC Name

5-cyclopentyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-4-6(3-1)7-8-5-9-10-7/h5-6H,1-4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINKSVIPXHPJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597779
Record name 5-Cyclopentyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210317-84-2
Record name 5-Cyclopentyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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